2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide
Brand Name: Vulcanchem
CAS No.: 1008189-15-8
VCID: VC5930039
InChI: InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20)
SMILES: CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide

CAS No.: 1008189-15-8

Cat. No.: VC5930039

Molecular Formula: C15H21N3O2

Molecular Weight: 275.352

* For research use only. Not for human or veterinary use.

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide - 1008189-15-8

Specification

CAS No. 1008189-15-8
Molecular Formula C15H21N3O2
Molecular Weight 275.352
IUPAC Name 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide
Standard InChI InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20)
Standard InChI Key ZVZWEXWAZSQEFV-UHFFFAOYSA-N
SMILES CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a partially saturated quinoxaline ring system fused to an acetamide group. The quinoxaline moiety is substituted with methyl groups at the 6 and 7 positions and an oxo group at position 3, creating a tetrahydroquinoxalin-3-one scaffold. The N-propylacetamide side chain is attached to the second position of the quinoxaline ring, introducing a hydrophobic alkyl chain that may influence solubility and target binding.

Molecular Geometry

The stereochemistry of the tetrahydroquinoxaline ring is critical for biological activity. Computational models predict a boat conformation for the six-membered ring, stabilized by intramolecular hydrogen bonding between the oxo group and adjacent NH groups. The propyl chain adopts an extended conformation, minimizing steric clashes with the aromatic system.

PropertyValue
Molecular FormulaC15H21N3O2\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight275.352 g/mol
IUPAC Name2-(6,7-Dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide
SMILESCCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C
InChI KeyZVZWEXWAZSQEFV-UHFFFAOYSA-N

Table 1: Key molecular descriptors of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with the formation of the quinoxaline core. A typical route includes:

  • Condensation Reaction: Reacting 4,5-dimethyl-o-phenylenediamine with glyoxylic acid to form 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline.

  • Alkylation: Introducing the acetamide side chain via nucleophilic substitution using bromoacetyl chloride and propylamine.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Challenges in Optimization

Yield optimization remains a hurdle due to competing side reactions during alkylation. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, improving yields from 45% to 68%.

Physicochemical Properties

Solubility and Stability

While experimental solubility data are unavailable, computational predictions using the Abraham model estimate a log P value of 1.9, indicating moderate lipophilicity. The compound is stable under inert conditions but prone to hydrolysis in acidic or basic environments, necessitating storage at pH 6–8.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows singlet peaks for methyl groups at δ 2.21 ppm and a triplet for the propyl chain at δ 3.35 ppm.

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous compounds with similar substituents exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The methyl groups at positions 6 and 7 likely enhance membrane penetration by increasing hydrophobicity.

Research Gaps and Future Directions

Priority Areas for Investigation

  • Synthetic Scalability: Developing green chemistry protocols to reduce reliance on toxic solvents like DMF.

  • Biological Profiling: High-throughput screening against cancer cell lines (e.g., MCF-7, A549) and microbial panels.

  • ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models .

Computational Modeling

Molecular dynamics simulations could elucidate binding modes with targets such as κ-opioid receptors (KOR), which are implicated in pain management and mood disorders .

Comparative Analysis with Structural Analogs

N-(4-Trifluoromethylphenyl) Derivative

A related compound, 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (PubChem CID: 2937951), differs by substituting the propyl group with a 4-(trifluoromethyl)phenyl moiety. This modification increases molecular weight to 377.4 g/mol and log P to 3.3, enhancing lipophilicity but reducing aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator